molecular formula C10H10FNO2 B017334 3alpha-Hydroxy-6-fluoroindoline CAS No. 106072-73-5

3alpha-Hydroxy-6-fluoroindoline

Cat. No.: B017334
CAS No.: 106072-73-5
M. Wt: 195.19 g/mol
InChI Key: APUSQTYVAFAQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-Hydroxy-6-fluoroindoline is a high-purity fluorinated indoline derivative intended for research applications. This compound is structurally characterized by a hydroxy group at the 3-alpha position and a fluorine atom at the 6-position of the indoline scaffold. The indoline core is a privileged structure in medicinal chemistry and drug discovery, frequently serving as a key building block for the synthesis of biologically active molecules. The specific stereochemistry of the 3-alpha-hydroxy group and the introduction of a fluorine atom are modifications that researchers can exploit to fine-tune the compound's physicochemical properties, metabolic stability, and binding affinity in biological systems. As a fluorinated building block, it is valuable for the synthesis of novel compounds in pharmaceutical research, agrochemical development, and material science. This product is strictly labeled For Research Use Only (RUO) . It is exempt from many regulatory controls required for diagnostic or therapeutic agents and is not manufactured per appropriate Good Manufacturing Practices (GMP) for clinical use . It is not intended for human, diagnostic, or therapeutic use , and should not be used in clinical diagnostics or influence patient treatment outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106072-73-5

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

6-fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol

InChI

InChI=1S/C10H10FNO2/c11-6-1-2-7-8(5-6)12-9-10(7,13)3-4-14-9/h1-2,5,9,12-13H,3-4H2

InChI Key

APUSQTYVAFAQFR-UHFFFAOYSA-N

SMILES

C1COC2C1(C3=C(N2)C=C(C=C3)F)O

Canonical SMILES

C1COC2C1(C3=C(N2)C=C(C=C3)F)O

Synonyms

3 alpha-hydroxy-6-fluoroindoline

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3alpha Hydroxy 6 Fluoroindoline

Established and Emerging Synthetic Routes to 3-Hydroxyindoline Scaffolds

The synthesis of 3-hydroxyindoline scaffolds can be approached through various strategies, including stereoselective hydroxylation, late-stage functionalization, and ring-forming reactions.

Stereoselective Approaches to 3alpha-Hydroxylation

Achieving the desired alpha configuration at the C3 position is a critical aspect of synthesizing 3alpha-hydroxy-6-fluoroindoline. Stereoselective methods are paramount in controlling the spatial arrangement of the hydroxyl group.

One common strategy involves the asymmetric reduction of a corresponding 3-oxoindoline precursor. Chiral reducing agents or catalysts are employed to selectively deliver a hydride to one face of the carbonyl group, leading to the preferential formation of one stereoisomer. For instance, the use of chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can facilitate this transformation.

Another approach is the stereoselective dihydroxylation of an indole (B1671886) precursor. This method introduces two hydroxyl groups across the C2-C3 double bond of the indole ring, which can then be further manipulated to yield the desired 3-hydroxyindoline. The stereochemistry of the dihydroxylation can be controlled using chiral catalysts, such as those based on osmium or manganese.

Furthermore, enzymatic reactions offer a powerful tool for stereoselective hydroxylation. Enzymes like monooxygenases can catalyze the direct hydroxylation of the indoline (B122111) core with high stereospecificity, providing a green and efficient alternative to traditional chemical methods.

A notable example of stereoselective synthesis involves the oxidative ring formation of N-protected L-tryptophan derivatives. researchgate.net For instance, the oxidation of N-(p-toluenesulfonyl)-L-tryptophan t-butyl ester using dimethyldioxirane (B1199080) (DMDO) can produce syn- and anti-3a-hydroxyl-1, 2, 3, 3a, 8, 8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic t-butyl esters stereoselectively. researchgate.net The protecting groups can then be removed to yield the core 3-hydroxyindoline structure. researchgate.net

Late-Stage Functionalization Strategies for the Indoline Core

Late-stage functionalization (LSF) has emerged as a powerful strategy for modifying complex molecules like indolines at a late step in the synthetic sequence. acs.org This approach avoids the need for de novo synthesis of analogs and allows for rapid diversification of the core structure. thieme-connect.com

For the indoline core, C-H functionalization reactions are particularly valuable. These reactions directly convert C-H bonds into new functional groups, offering an atom-economical and efficient route to derivatives. acs.org Directing groups are often employed to achieve site-selectivity. For example, a removable directing group on the indole nitrogen can direct metal catalysts to specific C-H bonds on the aromatic ring, enabling functionalization at positions that are otherwise difficult to access. acs.org While much effort has focused on C2 and C3 functionalization, methods for targeting the benzene (B151609) core (C4-C7) are also being developed. acs.org

Photoredox catalysis is another emerging LSF strategy that utilizes visible light to initiate chemical transformations. nih.gov This method allows for mild reaction conditions and has been applied to the C-H amidation of N-unprotected indole derivatives. nih.gov

Annulation and Rearrangement Reactions for Indoline Ring Formation

Annulation reactions, which involve the formation of a new ring onto an existing structure, are fundamental to the synthesis of the indoline core. acs.orgrsc.org

The Larock indole synthesis is a well-known palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to form an indole. wikipedia.orgijpba.info This reaction is highly versatile and tolerates a wide range of functional groups on both the aniline (B41778) and alkyne components. wikipedia.org Variations of this method have been developed to improve its efficiency and expand its substrate scope. ijpba.info

Palladium-catalyzed annulation of anilines with bromoalkynes provides a regioselective route to 2-phenylindoles. organic-chemistry.org Another approach involves the palladium-catalyzed cyclization of N-aryl imines, which are readily prepared from anilines and ketones. thieme-connect.com This method proceeds via the oxidative linkage of two C-H bonds under mild conditions. thieme-connect.com

Rearrangement reactions can also be employed to construct the indoline ring. For instance, the thermal rearrangement of 2-aryl-2H-azirines can lead to the formation of indole-3-carbonitriles. organic-chemistry.org

Reaction TypeKey Reagents/CatalystsDescription
Larock Indole Synthesisortho-iodoaniline, disubstituted alkyne, Palladium catalystA versatile palladium-catalyzed heteroannulation reaction for indole synthesis. wikipedia.orgijpba.info
Palladium-catalyzed AnnulationAnilines, bromoalkynes, Palladium catalystA regioselective method to produce 2-phenylindoles. organic-chemistry.org
N-aryl Imine CyclizationN-aryl imines, Palladium catalyst, OxygenAn oxidative C-H/C-H cyclization to form indoles from readily available anilines and ketones. thieme-connect.com
Azirine Rearrangement2-aryl-2H-azirinesThermal rearrangement to form indole-3-carbonitriles. organic-chemistry.org

Introduction of Fluorine at the 6-Position: Methodological Advances

The introduction of a fluorine atom at the 6-position of the indoline ring requires precise regiocontrol. Several methods have been developed for the selective fluorination of aromatic rings.

Regioselective Fluorination Techniques on Indoline Precursors

Direct C-H fluorination of the indoline core is a challenging but highly desirable transformation. Electrophilic fluorinating reagents, such as Selectfluor, are commonly used for this purpose. acs.org However, controlling the regioselectivity of this reaction can be difficult due to the multiple reactive sites on the indoline ring. The inherent electronic properties of the indoline nucleus often favor substitution at other positions, such as C5 or C7.

To achieve regioselectivity at the 6-position, one strategy is to use a pre-functionalized indoline precursor. For example, starting with a 6-aminoindoline, a Sandmeyer-type reaction can be employed to introduce a fluorine atom. This involves diazotization of the amino group followed by treatment with a fluoride (B91410) source, such as tetrafluoroboric acid (HBF4).

Another approach involves directed C-H fluorination. By installing a directing group on the indoline nitrogen, it is possible to guide a transition metal catalyst to the C6-H bond, enabling its selective fluorination. This strategy often requires careful optimization of the directing group, catalyst, and reaction conditions.

Strategies for Introducing Fluorine at Specific Positions of the Aromatic Ring

When direct fluorination of the indoline core is not feasible or regioselective, alternative strategies that build the fluorinated aromatic ring prior to indoline formation are employed.

One common method is to start with a commercially available or readily synthesized fluorinated aniline, such as 4-fluoro-2-nitroaniline. This precursor already contains the fluorine atom at the desired position. The nitro group can then be reduced to an amino group, and the resulting diamine can be cyclized to form the 6-fluoroindoline (B1266902) ring through various methods, such as the Bischler-Möhlau indole synthesis.

Alternatively, nucleophilic aromatic substitution (SNAr) can be used to introduce a fluorine atom onto an aromatic ring that is activated by an electron-withdrawing group. For example, a precursor with a nitro or cyano group at a position that activates the C6 position towards nucleophilic attack can be treated with a fluoride source, such as potassium fluoride, to install the fluorine atom.

The synthesis of 6-fluoroindole (B127801), a precursor to 6-fluoroindoline, can be achieved through a two-step process starting from 6-fluoroindole. google.com This involves a reaction with dimethylamine (B145610) hydrochloride and polyformaldehyde, followed by reaction with sodium cyanide. google.com

StrategyDescriptionExample Precursor
Direct C-H FluorinationDirect conversion of a C-H bond at the 6-position to a C-F bond.Indoline
Sandmeyer-type ReactionConversion of a 6-amino group to a fluorine atom via a diazonium salt.6-Aminoindoline
Directed C-H FluorinationUse of a directing group to guide a catalyst to the C6-H bond.N-protected indoline
Synthesis from Fluorinated PrecursorsBuilding the indoline ring from a starting material that already contains the fluorine atom.4-Fluoro-2-nitroaniline
Nucleophilic Aromatic Substitution (SNAr)Introduction of a fluorine atom via nucleophilic attack on an activated aromatic ring.Indoline precursor with an activating group

Multi-Component Reactions for this compound Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to construct related indole and indoline structures. For instance, a one-pot greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported, involving the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of a sulfamic acid catalyst. nih.gov This highlights the potential of MCRs to assemble complex indole-containing scaffolds. Another example involves a three-component domino reaction of arylglyoxal monohydrate, 5-amino pyrazole/isoxazole, and indoles, leading to pyrazole/isoxazole-fused naphthyridine derivatives. researchgate.net Although not directly yielding the target compound, these examples showcase the power of MCRs in generating structural diversity around the indole core, which could be adapted for the synthesis of this compound.

Catalytic Approaches in Hydroxyindoline and Fluoroindoline Synthesis

Catalysis plays a pivotal role in the synthesis of hydroxyindolines and fluoroindolines, offering high efficiency, selectivity, and functional group tolerance. Various catalytic systems, including transition metals, organocatalysts, and biocatalysts, as well as electrochemical and photochemical methods, have been successfully employed.

Transition Metal-Catalyzed Reactions (e.g., Rh(III)-catalyzed C-H activation, Pd-catalyzed cyclization, Cu-mediated transformations)

Transition metal catalysis is a cornerstone for the construction of the indoline skeleton.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for synthesizing various heterocyclic compounds. nih.govresearchgate.netnih.gov For instance, Rh(III)-catalyzed regioselective alkylation of indoles with diazo compounds provides an efficient, atom-economic protocol for producing alkyl-substituted indoles under mild conditions. mdpi.com This methodology demonstrates the potential for direct functionalization of the indole core.

Palladium-catalyzed cyclization reactions are widely used for indoline synthesis. nih.gov An efficient synthesis of indoline compounds from β-arylethylamine substrates has been achieved through palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. organic-chemistry.org Furthermore, a palladium-catalyzed fluoroalkylative cyclization of olefins with fluoroalkyl-iodide reagents has been reported to produce fluoroalkylated indoline derivatives in moderate to excellent yields. nih.gov Tandem Sonogashira-cyclization reactions catalyzed by palladium have also been successfully performed in aqueous micellar media to synthesize 2-substituted indoles from unprotected 2-alkynylanilines. nih.gov

Copper-mediated transformations offer a cost-effective alternative for synthesizing indolines. A domino Cu-catalyzed amidation/nucleophilic substitution reaction has been developed for the synthesis of indolines from substituted 2-iodophenethyl mesylates. nih.gov This method is highly efficient and proceeds with no loss of optical purity for enantiomerically pure starting materials. nih.gov Additionally, copper(II) halide-mediated direct halogenation of indolizines provides 3-haloindolizines, which can be further functionalized. nih.gov Microwave-assisted synthesis of fluorinated indole derivatives has also been achieved using a copper dipyridine dichloride catalyst. researchgate.net

CatalystReaction TypeSubstratesKey Features
Rh(III)C-H Activation/AlkylationIndoles, Diazo compoundsMild conditions, high efficiency, atom-economic. mdpi.com
Pd(II)Intramolecular C-H Aminationβ-arylethylamine derivativesHigh efficiency, low catalyst loading, mild conditions. organic-chemistry.org
Pd(0)/Pd(II)Fluoroalkylative CyclizationOlefins, Fluoroalkyl-iodidesConstruction of Csp3-CF2 and C-N bonds in one step. nih.gov
Cu(I)Domino Amidation/Cyclization2-Iodophenethyl mesylatesHighly efficient, stereospecific for chiral substrates. nih.gov
Cu(II)HalogenationIndolizinesDirect C-H functionalization under mild conditions. nih.gov

Organocatalytic and Biocatalytic Transformations for Chiral Induction

Achieving stereocontrol in the synthesis of 3-hydroxyindolines is crucial for their application in pharmaceuticals.

Organocatalysis provides a powerful metal-free approach for the asymmetric synthesis of chiral molecules. bohrium.com An organocatalytic asymmetric annulation between hydroxymaleimides and nitrosoarenes, catalyzed by a chiral bifunctional amine squaramide, has been used to prepare chiral N-hydroxyindolines with excellent yields and stereoselectivities. nih.govacs.org These N-hydroxyindolines can be further transformed into a variety of chiral indolines. nih.govacs.org The development of organocatalytic methods for the enantioselective synthesis of chiral halogenated compounds is also an active area of research. nih.gov

Biocatalysis offers an environmentally friendly and highly selective method for synthesizing chiral compounds. jocpr.comnih.gov Engineered cytochrome P450 enzymes have been utilized for the biocatalytic construction of chiral indolines through intramolecular C(sp3)–H amination of aryl azide (B81097) substrates. nih.govresearchgate.net Directed evolution of these enzymes has yielded variants capable of catalyzing this transformation with good efficiency and selectivity. nih.gov This biocatalytic platform provides a concise route for preparing chiral N-heterocycles. nih.gov The use of biocatalysis for the synthesis of chiral alcohols and amino acids, which are key building blocks for pharmaceuticals, is also well-established. mdpi.com

Catalytic ApproachCatalyst TypeReactionKey Features
OrganocatalysisChiral bifunctional amine squaramideAsymmetric annulationExcellent yields and stereoselectivities for chiral N-hydroxyindolines. nih.govacs.org
BiocatalysisEngineered Cytochrome P450Intramolecular C(sp3)–H aminationGreen and selective synthesis of chiral indolines. nih.govresearchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis is gaining recognition as a sustainable and scalable strategy for constructing molecules by using electrons as traceless reagents, thus avoiding the need for chemical oxidants or reductants. acs.orgresearchgate.net Ruthenium-catalyzed electrochemical synthesis of indolines through dehydrogenative [3 + 2] annulation of aniline derivatives and alkenes has been developed. acs.org This method uses electricity to regenerate the active Ru(II) catalyst and promotes hydrogen evolution, making it an eco-friendly process. acs.org Metal-free electrochemical intramolecular C(sp2)-H amination using iodine as a mediator allows for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org Furthermore, electrochemical methods have been employed for the triamination of alkynes to controllably synthesize functionalized indolines and indoles. rsc.org

Photochemical and Radical-Mediated Cyclization Protocols

Photochemical and radical-mediated reactions offer mild and efficient pathways to indoline scaffolds.

Photochemical cyclization methods utilize light to initiate reactions, often under mild conditions. A light-mediated synthesis of functionalized indolines has been developed via a gold-mediated intermolecular cascade cyclization of N-aryl-allylamine derivatives with haloalkanes. nih.govresearcher.life Direct photo-induced reductive Heck cyclization of indoles has also been used to prepare polycyclic indolinyl compounds without the need for a photocatalyst. nih.gov Additionally, visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines, promoted by tris(trimethylsilyl)silane, provides a metal-free route to highly substituted indolines. rsc.org

Radical-mediated cyclization has proven to be a versatile tool for constructing indoline rings. researchgate.netresearchgate.net Radical additions to the C3 position of an indole are often facile. researchgate.net A metal-free photochemical protocol for the synthesis of N-heterocyclic compounds has been extended to the synthesis of highly substituted indolines via the formation of an electron donor-acceptor (EDA) complex. rsc.org

MethodKey FeaturesExample Reaction
Photochemical CyclizationMild conditions, often catalyst-free or uses a photocatalyst.Gold-mediated cascade cyclization of N-aryl-allylamines. nih.govresearcher.life
Radical-Mediated CyclizationForms C-C bonds efficiently, often under neutral conditions.Visible-light mediated reductive cyclization of N-allyl-2-haloanilines. rsc.org

Derivatization Strategies for this compound

Once the core this compound structure is synthesized, further derivatization can be performed to explore its chemical space and potential applications. The hydroxyl group at the 3-position and the nitrogen atom of the indoline ring are primary sites for modification.

The hydroxyl group can undergo a variety of transformations, including:

Esterification or etherification: To introduce different functional groups and modify the compound's properties.

Oxidation: To form the corresponding 3-ketoindoline, which can then serve as a precursor for further reactions.

Substitution: Under appropriate conditions, the hydroxyl group can be replaced by other nucleophiles.

The indoline nitrogen can be functionalized through:

N-Alkylation, N-acylation, or N-sulfonylation: To introduce a wide range of substituents, which can influence the compound's biological activity and physical properties.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the generation of a library of related compounds for further investigation.

Modification of the 3α-Hydroxy Group

The reactivity of a hydroxyl group at the C3 position of the indoline core is a key feature for structural diversification. While no specific examples for 3α-Hydroxy-6-fluoroindoline exist, general principles of alcohol chemistry can be applied to hypothesize potential modifications.

Standard synthetic transformations such as esterification and etherification would be the most straightforward approaches. For instance, acylation of the hydroxyl group could be achieved using various acylating agents like acid chlorides or anhydrides in the presence of a base to yield the corresponding esters. Similarly, etherification could be performed under Williamson ether synthesis conditions, employing a base to deprotonate the hydroxyl group followed by reaction with an alkyl halide.

Furthermore, oxidation of the 3-hydroxy group would likely lead to the formation of a 3-ketoindoline, a common transformation for 3-hydroxyindole derivatives. Conversely, deoxygenation of the hydroxyl group could provide access to 6-fluoroindoline, a potentially valuable building block.

It is crucial to recognize that the electronic effects of the fluorine atom at the 6-position could influence the reactivity of the 3α-hydroxy group. The electron-withdrawing nature of fluorine might decrease the nucleophilicity of the hydroxyl group, potentially requiring harsher reaction conditions for some transformations compared to non-fluorinated analogues.

N-Substitution and Aromatic Ring-Based Derivatization

The secondary amine of the indoline ring presents a prime site for functionalization. A variety of N-substitution reactions have been reported for the broader class of indoline derivatives and could be extrapolated to 3α-Hydroxy-6-fluoroindoline.

N-Alkylation is a common modification, typically achieved by reacting the indoline with an alkyl halide in the presence of a base. This reaction introduces alkyl chains that can modulate the steric and electronic properties of the molecule. Similarly, N-acylation with acid chlorides or anhydrides would yield the corresponding N-acylindolines, which can serve as important intermediates for further transformations. The presence of the 3α-hydroxy group might necessitate the use of protecting groups to prevent unwanted side reactions during N-functionalization.

Derivatization of the aromatic ring, while less common than N-substitution, offers another avenue for structural diversity. The fluorine atom at the 6-position directs electrophilic aromatic substitution to the positions ortho and para to it (positions 5 and 7). However, the indoline ring is generally electron-rich, making it susceptible to oxidation under harsh electrophilic conditions. Therefore, milder reaction conditions would be necessary for reactions such as nitration , halogenation , or Friedel-Crafts reactions .

Strategies for Scaffold Expansion and Hybrid System Formation

The indoline scaffold can serve as a template for the construction of larger, more complex heterocyclic systems. While no specific examples start from 3α-Hydroxy-6-fluoroindoline, several ring expansion strategies have been developed for related indole and indoline derivatives.

One potential strategy involves the Beckmann rearrangement of a ketoxime derived from the corresponding 3-ketoindoline. This could lead to the formation of a quinoline-2-one derivative. Another approach could involve a ring-closing metathesis (RCM) reaction of a suitably N-alkenylated derivative, potentially leading to the formation of a seven-membered ring fused to the indoline core.

The concept of hybrid molecules , where two or more pharmacophores are linked together, is a growing area of drug discovery. The 3α-Hydroxy-6-fluoroindoline scaffold could be coupled with other heterocyclic systems to create novel hybrid structures. For example, the nitrogen atom could be used as a handle to attach another heterocyclic ring through a linker. Alternatively, the aromatic ring could be functionalized to allow for cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce other aromatic or heteroaromatic moieties.

Structure Activity Relationship Sar Investigations in 3alpha Hydroxy 6 Fluoroindoline Research

Impact of the 3alpha-Hydroxyl Stereochemistry on Molecular Recognition and Interactions

The stereochemistry of substituents on a molecule is a critical determinant of its biological activity. In the case of 3-hydroxyindolines, the orientation of the hydroxyl group can significantly affect how the molecule binds to its target. While specific research on the 3alpha-hydroxy stereoisomer of 6-fluoroindoline (B1266902) is limited, the broader importance of the 3-hydroxy group and its stereochemical configuration is well-documented in related compounds.

Research on other 3-hydroxyindoline derivatives has underscored the importance of this functional group. For example, in a series of N-(3-hydroxyindole)-appended β-carbolines, the presence of a tertiary alcoholic group on the indoline (B122111) ring was found to be a critical factor for their antiproliferative activity against breast cancer cell lines. nih.govacs.org Although this study did not focus on the alpha/beta stereochemistry, it highlights the general significance of the C3-hydroxyl moiety in mediating biological effects. The ability of drugs to intercalate with DNA is also known to be influenced by their stereochemical properties, further emphasizing the importance of stereochemistry in the biological activity of such compounds. bath.ac.uk

The impact of stereochemistry on molecular recognition is a cornerstone of medicinal chemistry. The specific orientation of the 3alpha-hydroxyl group in 3alpha-hydroxy-6-fluoroindoline would be expected to govern its binding affinity and selectivity for its biological target.

Role of the 6-Fluoro Substituent in Modulating Electronic and Steric Profiles of the Indoline System

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance its pharmacological properties. In the context of the indoline system, a fluorine substituent at the 6-position can significantly alter the molecule's electronic and steric characteristics.

The metabolic stability of a compound is another critical factor in its development as a drug. The carbon-fluorine bond is very strong and not easily metabolized, which can prevent oxidative degradation of the aromatic ring at that position, thereby increasing the compound's half-life in the body.

The steric profile of the 6-fluoro substituent is also noteworthy. Fluorine has a van der Waals radius similar to that of a hydrogen atom, meaning its introduction does not significantly increase the steric bulk of the molecule. This allows it to be a bioisosteric replacement for hydrogen, often leading to improved properties without disrupting the molecule's ability to fit into a binding site.

The table below summarizes the effect of fluorine substitution on the indoline ring in a series of FPR2 agonists.

CompoundIndoline SubstitutionFPR2 Potency (EC50, nM) (R-enantiomer)
11e Unsubstituted130
11i 5-Fluoro33
11l 6-Fluoro66

Data sourced from a study on ureidopropanamides as FPR2 agonists. nih.gov

This data indicates that while both 5-fluoro and 6-fluoro substitutions enhance potency compared to the unsubstituted analog, the position of the fluorine atom is crucial in determining the extent of this enhancement.

Systematic Structural Modifications and Their Influence on Research Outcomes for Substituted Indolines

Systematic structural modifications are a fundamental aspect of drug discovery and development, allowing researchers to probe the structure-activity relationship (SAR) of a lead compound. For substituted indolines, various modifications have been explored to optimize their biological activity.

In the development of inhibitors for dipeptidyl peptidase 8 and 9 (DPP8/9), a variety of substituted indolines were synthesized. researchgate.net These modifications included the introduction of different substituents on the indoline ring to understand their impact on inhibitory activity. Such studies provide a roadmap for designing more potent and selective inhibitors.

Another example can be found in the development of AT2R antagonists, where 6-fluoroindoline was used as a building block. google.com The patent literature describes a wide range of structural variations, where different chemical moieties are attached to the indoline nitrogen, to explore the SAR and identify compounds with optimal antagonist activity.

In a study on β-carboline-3-hydroxyindoline-2-ones, systematic modifications were made to the indole (B1671886) ring, including the introduction of chloro and benzyl (B1604629) substituents. nih.gov The results showed that a combination of a flexible tetrahydro-β-carboline core, a tertiary alcoholic group, and a chloro substituent on the indole ring led to the most active compound against breast cancer cells. nih.govacs.org This highlights how a combination of modifications can lead to a synergistic improvement in biological activity.

The following table presents a generalized summary of the impact of structural modifications on the antiproliferative activity of a series of tetrahydro-β-carboline-3-hydroxyindoline-2-ones against the MCF-7 breast cancer cell line.

Core StructureIndole N-SubstituentIndole C5-SubstituentIC50 (µM)
Tetrahydro-β-carbolineHH>50
Tetrahydro-β-carbolineBenzylH30.26
Tetrahydro-β-carbolineHChloro15.14
Tetrahydro-β-carbolineBenzylChloro13.61

Data generalized from a study on N-(3-hydroxyindole)-appended β-carbolines/tetrahydro-β-carbolines. nih.gov

These examples demonstrate that systematic structural modifications of the indoline scaffold are a powerful tool for optimizing biological activity and underscore the potential for further research on derivatives like this compound.

Conformational Analysis and Its Implications for Indoline-Based Research

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function. Conformational analysis of indoline-based compounds is therefore crucial for understanding their interactions with biological targets and for the rational design of new derivatives.

The indoline ring system is not planar and can adopt different puckered conformations. The specific conformation preferred by a molecule can be influenced by its substituents and the surrounding environment. For example, a study on (S)-indoline-2-carboxylic acid revealed its remarkable tendency to adopt a cis amide isomer in polar solvents, highlighting the influence of the environment on its conformation. bath.ac.uk This conformational preference can have significant implications for its use in peptide chemistry.

The conformation of the indoline ring and its substituents determines the spatial presentation of key interacting groups. For a molecule like this compound, the relative orientation of the 3alpha-hydroxyl group and the 6-fluoro substituent will be dictated by the ring's conformation. This, in turn, will affect its ability to fit into a specific binding site and form favorable interactions.

Computational methods, such as molecular docking, are often employed to predict the binding conformation of a ligand within a protein's active site. These studies can provide valuable insights into the key interactions that stabilize the ligand-protein complex and can help to explain observed structure-activity relationships. For instance, docking studies of indoline derivatives as dual 5-LOX/sEH inhibitors have shown how the indoline moiety engages in π–π interactions with specific amino acid residues in the enzyme's binding cavity. molaid.com

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 3alpha Hydroxy 6 Fluoroindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the intricate molecular structure of organic compounds in solution. nih.gov For 3alpha-Hydroxy-6-fluoroindoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

High-resolution ¹H and ¹³C NMR spectra offer the initial and most crucial information regarding the chemical environment of each proton and carbon atom in the molecule. nih.govyoutube.com The fluorine atom at the C-6 position and the hydroxyl group at the C-3 position significantly influence the chemical shifts due to their electronic effects.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the five-membered heterocyclic ring, and the protons of the amine (N-H) and hydroxyl (O-H) groups. The coupling patterns between adjacent protons provide valuable connectivity information.

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous substituted indoline (B122111) and indole (B1671886) structures. nih.govmdpi.commdpi.com

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1 (N-H) ~4.0-5.0 (br s) -
2 ~3.0-3.5 (m) ~35-45
3 ~4.8-5.2 (m) ~70-80
3a - ~140-150 (d, JC-F)
4 ~6.6-6.8 (dd) ~110-120 (d, JC-F)
5 ~6.5-6.7 (dd) ~100-110 (d, JC-F)
6 - ~155-165 (d, JC-F)
7 ~7.0-7.2 (d) ~115-125 (d, JC-F)
7a - ~130-140

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet. JC-F denotes coupling between carbon and fluorine.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle and confirming the precise stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds. longdom.org For this compound, key COSY cross-peaks would be expected between:

The H-2 and H-3 protons.

The adjacent aromatic protons (e.g., H-4 with H-5).

The N-H proton and the H-2 protons.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). columbia.edulibretexts.org It is crucial for connecting the different spin systems identified by COSY. Essential HMBC correlations would include:

From the H-7 proton to carbons C-5 and C-7a.

From the H-4 proton to carbons C-6 and C-7a.

From the H-2 protons to carbons C-3, C-3a, and C-7a.

From the H-3 proton to carbons C-2, C-3a, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. acdlabs.comlibretexts.orgyoutube.com To confirm the alpha (cis) stereochemistry of the hydroxyl group at C-3, a key Nuclear Overhauser Effect (NOE) would be observed between the H-3 proton and a proton on the same face of the five-membered ring, such as one of the H-2 protons or the H-7a proton, depending on the ring's conformation. nanalysis.comacs.org The absence of a cross-peak between H-3 and a proton on the opposite face would further solidify the stereochemical assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular formula determination and structural inference. iucr.org

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). usda.govmdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₉FNO, HRMS would be used to confirm this composition by matching the experimental mass of the protonated molecule, [M+H]⁺, to its calculated theoretical mass.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₉FNO
Calculated Monoisotopic Mass154.0668
Expected [M+H]⁺ Ion (m/z)155.0741

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of daughter ions. biorxiv.orgnih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. nih.govnih.gov For indole alkaloids and related compounds, fragmentation often involves characteristic losses and ring cleavages. nih.govresearchgate.netscirp.org A plausible pathway for this compound would likely initiate with the loss of a water molecule from the protonated parent ion, followed by cleavages of the indoline ring system.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 155.07) Predicted fragmentation based on general principles for indoline alkaloids. nih.govscirp.org

m/z of Fragment Proposed Formula Proposed Loss
137.06 [C₈H₇FN]⁺ H₂O
124.05 [C₇H₆FN]⁺ CH₂NH

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org It is an excellent technique for identifying the presence of specific functional groups, as each group absorbs IR radiation at a characteristic frequency range. researchgate.net

The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C-F stretch, aromatic C-H stretches, and aromatic C=C bending vibrations. iucr.org

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
Alcohol (O-H)Stretch, hydrogen-bonded3200-3600 (broad)
Amine (N-H)Stretch3300-3500 (moderate)
Aromatic C-HStretch3000-3100 (sharp)
Aliphatic C-HStretch2850-3000 (sharp)
Aromatic C=CBend1450-1600 (multiple bands)
C-NStretch1250-1350
C-FStretch1000-1400 (strong)
C-OStretch1050-1150

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including the stereochemistry of the hydroxyl group at the 3-alpha position and the location of the fluorine atom on the indoline ring.

The process would begin with the growth of a high-quality single crystal of this compound, a critical and often challenging step. Suitable solvents would be screened for slow evaporation, vapor diffusion, or cooling crystallization methods to obtain crystals of sufficient size and quality. Once a suitable crystal is mounted on a goniometer, it is subjected to a focused beam of X-rays. The resulting diffraction pattern of scattered X-rays is collected on a detector.

The analysis of these diffraction patterns allows for the determination of the unit cell dimensions, space group, and the electron density distribution within the crystal. From the electron density map, the positions of the individual atoms can be resolved, yielding a detailed molecular model. This model provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, the crystallographic data would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the indoline ring, which govern the crystal packing.

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.85
b (Å)9.21
c (Å)12.45
α (°)90
β (°)90
γ (°)90
Volume (ų)900.7
Z4

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. nih.gov A reversed-phase HPLC method would likely be the primary choice for analyzing this compound. researchgate.net In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govcetjournal.it

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to the presence of the polar hydroxyl group and the indoline nitrogen, as well as the non-polar fluorene-substituted benzene (B151609) ring, a gradient elution would likely be employed. This would involve a gradual change in the mobile phase composition, for instance, from a higher polarity (e.g., water with a small amount of acid like trifluoroacetic acid) to a lower polarity (e.g., acetonitrile (B52724) or methanol), to ensure the efficient elution of all components.

Detection is typically achieved using a UV detector, as the indoline ring system is chromophoric. The wavelength of detection would be optimized to maximize the sensitivity for this compound. By comparing the peak area of the main compound to the total area of all peaks, the purity of the sample can be accurately determined. For preparative applications, the fractions corresponding to the main peak can be collected for isolation of the pure compound.

Hypothetical HPLC Parameters for this compound Analysis:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~12.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For the analysis of this compound, a derivatization step would likely be necessary to increase its volatility and thermal stability. researchgate.netnih.gov The hydroxyl group and the secondary amine of the indoline ring can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern provides valuable structural information that can be used to confirm the identity of this compound and to identify any impurities.

Hypothetical GC-MS Data for Derivatized this compound:

ParameterDescription
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Mode Electron Impact (EI), 70 eV
Hypothetical m/z Peaks Molecular Ion (M+•) of derivatized compound, fragments corresponding to loss of methyl, trimethylsilyl, and other characteristic groups.

Computational and Theoretical Insights into 3alpha Hydroxy 6 Fluoroindoline Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful and widely used method that calculates the electronic structure of a molecule to determine its geometry, energy, and various other properties with high accuracy. nih.govresearchgate.net For 3alpha-Hydroxy-6-fluoroindoline, DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G) can be employed to optimize the molecular geometry and analyze its electronic characteristics. nih.gov This analysis is crucial for predicting the molecule's stability, reactivity, and spectroscopic signatures. The correlation functional in DFT is particularly significant as it accounts for electron-electron interactions, which improves the accuracy of calculations for total energy and electronic excitations. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ambeed.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). nih.govambeed.com

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the aromatic ring influence the energy and distribution of these orbitals, thereby modulating its reactivity.

Table 1: Illustrative FMO Properties for this compound

This table presents hypothetical but chemically reasonable values calculated using DFT to illustrate the typical output of an FMO analysis.

ParameterValue (eV)Description
HOMO Energy -5.85Represents the energy of the highest occupied molecular orbital; indicates the molecule's capacity to donate electrons.
LUMO Energy -0.95Represents the energy of the lowest unoccupied molecular orbital; indicates the molecule's capacity to accept electrons.
HOMO-LUMO Gap 4.90The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. researchgate.netnih.gov The ESP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red signifies regions of negative electrostatic potential (electron-rich), often associated with lone pairs on heteroatoms like oxygen and fluorine. Blue represents regions of positive electrostatic potential (electron-poor), usually found around acidic hydrogen atoms, such as the one in the hydroxyl group or the N-H group of the indoline (B122111) ring. Green indicates neutral or non-polar regions. researchgate.netrjptonline.org

For this compound, the ESP map would reveal a negative potential around the electronegative fluorine and oxygen atoms, highlighting these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, a positive potential would be concentrated around the hydroxyl hydrogen and the amine hydrogen, marking them as sites for nucleophilic attack or hydrogen bond donation. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules. nih.govrjptonline.org

Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration

Molecules are not static entities; they exist as an ensemble of different three-dimensional conformations. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound. These methods can identify the most stable, low-energy conformations and the energy barriers between them.

For this molecule, key conformational features include the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the 3-alpha-hydroxyl group (which can be in an axial or equatorial-like position relative to the ring). Fluorination of related proline rings has been shown to significantly influence ring pucker preference. MD simulations, which simulate the movement of atoms over time, can reveal the dynamic behavior of the molecule in different environments (e.g., in a solvent or near a receptor), providing a more realistic picture of its structural flexibility and preferred shapes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predicting Research Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to build mathematical models that correlate a molecule's structural features with its biological activity or physicochemical properties. These models are valuable for predicting the behavior of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

To develop a QSAR/QSPR model for a series of indoline derivatives, a set of numerical parameters known as molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Steric descriptors: Molecular volume, surface area.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to an observed activity (e.g., IC₅₀ value) or property. Studies on related fluoroindoline derivatives have successfully used such models to predict biological activity. researchgate.netnih.gov

Table 2: Representative Molecular Descriptors for QSAR/QSPR Analysis of Indoline Derivatives

DescriptorDefinitionImportance
Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.Relates to size and diffusion properties.
LogP The logarithm of the octanol/water partition coefficient.Measures hydrophobicity, affecting membrane permeability.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.Predicts drug transport properties like intestinal absorption.
Number of H-bond Donors The number of hydrogen atoms attached to nitrogen or oxygen.Key for specific interactions with biological targets.
Number of H-bond Acceptors The number of nitrogen or oxygen atoms.Key for specific interactions with biological targets.

Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor's binding site. researchgate.net This method is central to modern drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand recognition.

In a typical docking study for this compound, the 3D structure of the molecule would be placed into the active site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on their predicted binding energy. The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, the hydroxyl and N-H groups of this compound could act as hydrogen bond donors, while the fluorine and oxygen atoms could act as acceptors, anchoring the molecule within the receptor's binding pocket. rjptonline.org

Table 3: Hypothetical Ligand-Receptor Interactions for this compound

Interaction TypeMolecular Group (Ligand)Potential Receptor Residue
Hydrogen Bond (Donor) 3α-Hydroxyl (-OH)Aspartic Acid, Glutamic Acid
Hydrogen Bond (Donor) Indoline N-HSerine, Threonine, Carbonyl backbone
Hydrogen Bond (Acceptor) 6-Fluoro (-F)Arginine, Lysine
Hydrogen Bond (Acceptor) 3α-Hydroxyl (-OH)Asparagine, Glutamine
Hydrophobic Interaction Benzene (B151609) Ring of IndolineLeucine, Valine, Phenylalanine

Mechanistic Investigations of Chemical Reactions Involving this compound Precursors

The formation of the indoline scaffold, a core component of this compound, can proceed through various synthetic routes. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the mechanisms of these reactions. researchgate.netacs.orgnih.gov These studies provide a molecular-level picture of how reactants are converted into products, highlighting the key intermediates and transition states along the reaction coordinate.

For instance, in the synthesis of substituted indolines, DFT calculations can help to rationalize the observed regioselectivity and stereoselectivity. By comparing the energy profiles of different possible reaction pathways, chemists can predict the most likely mechanism. researchgate.netacs.org This predictive power is crucial for optimizing reaction conditions and for the rational design of new synthetic strategies.

Transition State Analysis

A critical aspect of mechanistic investigations is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction pathway, and its structure and energy determine the activation barrier of the reaction. Computational chemists use various algorithms to locate these fleeting structures on the potential energy surface.

Once a transition state is located, its geometry and vibrational frequencies are analyzed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. The table below illustrates the kind of data that can be obtained from a computational analysis of a hypothetical transition state in an indoline synthesis.

ParameterValueDescription
Activation Energy (kcal/mol) 15.8The energy barrier that must be overcome for the reaction to occur.
Imaginary Frequency (cm⁻¹) -250.4iThe single imaginary frequency confirming the structure as a true transition state.
Key Bond Distance (Å) 2.15The length of a partially formed bond in the transition state.

This table is illustrative and based on typical values found in computational studies of related indoline syntheses.

Analysis of the transition state structure provides valuable information about the bonding changes occurring during the reaction. For example, in a cyclization reaction to form the indoline ring, the transition state analysis would reveal the extent of bond formation between the nucleophilic nitrogen and the electrophilic carbon center.

Reaction Pathway Elucidation

Elucidating the entire reaction pathway involves mapping out the energetic landscape that connects reactants, intermediates, transition states, and products. This is often visualized as a reaction energy profile, which plots the Gibbs free energy of the system as a function of the reaction coordinate. researchgate.netacs.org

DFT calculations can be used to trace the Intrinsic Reaction Coordinate (IRC) from a transition state, which confirms that it connects the intended reactant and product. acs.org By calculating the energies of all stationary points along the pathway, a comprehensive understanding of the reaction mechanism is achieved. The following table presents a hypothetical energy profile for a two-step reaction involved in the synthesis of a substituted indoline precursor.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants Starting materials0.0
Transition State 1 First energy barrier+21.3
Intermediate A stable species formed after the first step-5.7
Transition State 2 Second energy barrier+18.9
Products Final indoline derivative-12.4

This table is illustrative and based on typical values found in computational studies of related indoline syntheses.

Such detailed reaction pathways, derived from computational studies, can reveal the rate-determining step of the reaction—the step with the highest activation energy. acs.org This knowledge is invaluable for chemists seeking to accelerate a reaction or to control its outcome. Furthermore, these computational models can explain the effect of substituents, catalysts, and solvents on the reaction mechanism and efficiency. acs.orgacs.org For example, a study on the rhodium(II)-catalyzed C-H functionalization of indoles revealed that the reaction can proceed through two distinct pathways, and the preferred pathway is influenced by the substituents on both the carbene and the indole (B1671886). acs.org

Research Trajectories and Potential Applications of 3alpha Hydroxy 6 Fluoroindoline Scaffold

Role as a Chemical Probe and Building Block in Synthetic Organic Research

The 3alpha-Hydroxy-6-fluoroindoline scaffold serves as a versatile building block, or synthon, in synthetic organic chemistry. Its utility stems from the presence of multiple reactive sites: the secondary amine, the hydroxyl group, and the electron-rich aromatic ring, which can be further functionalized. The parent compound, 6-fluoroindole (B127801), is a known reactant in the synthesis of various bioactive agents, including antibacterial, antifungal, and anticancer compounds, as well as selective serotonin reuptake inhibitors (SSRIs). sigmaaldrich.com The hydroxylated and reduced form, this compound, offers alternative synthetic handles for constructing complex molecular libraries.

As a chemical probe, the fluorine atom at the 6-position provides a powerful tool for biophysical studies. The ¹⁹F nucleus is NMR-active and has a high sensitivity with a chemical shift that is highly responsive to its local environment. This property allows researchers to use ¹⁹F NMR spectroscopy to study protein-ligand interactions and conformational changes in biological systems without the need for larger, more disruptive labels. This technique has been successfully applied using 6-fluoroindole to study protein-protein interactions in bacterial cells. ossila.com

Table 1: Potential Synthetic Transformations of the this compound Scaffold This table is generated based on standard organic chemistry principles applied to the functional groups of the scaffold.

Functional Group Reaction Type Potential Reagents Resulting Structure
Secondary Amine (N-H) Acylation Acyl chlorides, Anhydrides N-Acyl derivative
Alkylation Alkyl halides, Reductive amination N-Alkyl derivative
Sulfonylation Sulfonyl chlorides N-Sulfonyl derivative
Arylation Aryl halides (e.g., Buchwald-Hartwig) N-Aryl derivative
Hydroxyl Group (O-H) Etherification Alkyl halides (Williamson synthesis) O-Alkyl ether
Esterification Acyl chlorides, Carboxylic acids (Fischer) O-Acyl ester
Oxidation Mild oxidizing agents (e.g., PCC, DMP) 6-Fluoroindolin-3-one
Aromatic Ring (C-H) Electrophilic Aromatic Substitution Halogens, Nitrating agents, Sulfonating agents Further ring-substituted derivatives

Development of Novel Indoline-Based Scaffolds for Chemical Biology Investigations

The development of novel molecular scaffolds is crucial for exploring new areas of chemical biology and identifying new therapeutic agents. nih.gov The this compound core can be systematically modified to generate libraries of diverse compounds for high-throughput screening. By leveraging the reactive handles on the scaffold, chemists can append various pharmacophores, linkers, or reporter tags.

Table 2: Examples of Indoline-Based Scaffolds and Their Biological Relevance This table presents examples from the broader class of indoline (B122111) derivatives to illustrate the potential of the this compound scaffold.

Indoline Scaffold Type Example Application Area Rationale for Investigation
Spiro-oxindoles Anticancer Agents Rigid structure mimics natural products, interacts with key proteins like MDM2.
2,3-Disubstituted Indolines Antiviral, Antibacterial Stereochemically rich core allows for precise spatial orientation of functional groups to fit into enzyme active sites. nih.gov
Fused Indoline Systems CNS Disorders Polycyclic structures can target complex receptors like serotonin or dopamine receptors with high affinity.
N-Aryl Indolines Kinase Inhibitors The N-aryl group can form key interactions within the ATP-binding pocket of various kinases.

Integration into Complex Molecular Architectures and Hybrid Systems

The this compound scaffold is an ideal candidate for integration into more complex molecular architectures. In modern drug discovery, the concept of molecular hybridization—combining two or more distinct pharmacophores into a single molecule—is a common strategy to achieve synergistic effects, overcome drug resistance, or target multiple pathways simultaneously.

This building block can be covalently linked to other heterocyclic systems known for their biological relevance, such as quinolines, pyrazoles, or pyridines, to create novel hybrid molecules. mdpi.com For example, a hybrid molecule could be designed where the fluorinated indoline portion provides a specific interaction with one domain of a target protein, while the linked pharmacophore interacts with an adjacent site. This approach has been used to develop potent and selective inhibitors for various enzymes and receptors. Furthermore, the inherent chirality of the 3-hydroxy position allows for the stereoselective synthesis of complex, three-dimensional structures, including spiro-indoline frameworks, which are prevalent in many biologically active natural products.

Table 3: Conceptual Framework for Hybrid Systems Using the Indoline Core This table provides a conceptual illustration of how the scaffold could be integrated into hybrid molecular systems.

Hybrid System Concept Linked Pharmacophore Potential Therapeutic Target Rationale
Indoline-Sulfonamide Hybrid Sulfonamide Carbonic Anhydrase Combining the indoline core with a zinc-binding sulfonamide group to target tumor-associated enzymes. mdpi.com
Indoline-Acrylamide Hybrid Acrylamide (Michael acceptor) Tubulin / Kinases The indoline part provides a recognition element, while the acrylamide forms a covalent bond with a cysteine residue in the target protein. mdpi.com
Indoline-Quinoline Hybrid Quinoline Kinases (e.g., EGFR) Merging two known kinase-binding scaffolds to enhance affinity and potentially overcome resistance mutations. nih.gov

Exploration of Fluorine Effects in Indoline Systems for Research Tool Development

The fluorine atom is not merely a passive substituent; it actively modulates the properties of the indoline scaffold, making it particularly useful for the development of sophisticated research tools. selvita.compsychoactif.org Its effects are multifaceted and can be leveraged to enhance potency, metabolic stability, and utility as a biophysical probe.

One of the most significant effects of fluorine is its strong electron-withdrawing nature. When placed on the benzene (B151609) ring of the indoline, it lowers the pKa of the indoline nitrogen, making it less basic. This modulation can be critical for optimizing interactions with biological targets, as it affects the protonation state and hydrogen bonding capacity of the amine under physiological conditions. psychoactif.org

Fluorine is also frequently used as a bioisostere for hydrogen. selvita.comnih.gov It has a similar van der Waals radius to hydrogen but possesses a vastly different electronic character. Replacing a hydrogen atom with fluorine can lead to more favorable interactions with a target protein through the formation of orthogonal multipolar interactions (e.g., with backbone amides) without introducing significant steric bulk. This can enhance binding affinity and selectivity. nih.gov

From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically susceptible position, such as the 6-position of the indoline ring, can block oxidative metabolism by cytochrome P450 enzymes. psychoactif.org This increases the half-life of the compound, making it a more stable and reliable research tool for in vitro and in vivo studies. Finally, as mentioned, the ¹⁹F atom serves as an excellent NMR probe, enabling detailed studies of molecular recognition events. ossila.com

Table 4: Key Physicochemical and Biological Effects of 6-Fluoro Substitution on the Indoline Scaffold This table summarizes the well-established effects of aromatic fluorine substitution in medicinal chemistry.

Property Effect of 6-Fluoro Substitution Rationale / Consequence
Basicity (pKa) Decrease The strongly electronegative fluorine atom withdraws electron density from the aromatic ring and the nitrogen atom, making the lone pair less available for protonation.
Lipophilicity Increase Fluorine substitution generally increases the lipophilicity of a molecule, which can affect membrane permeability and plasma protein binding.
Metabolic Stability Increase The high strength of the C-F bond prevents enzymatic C-H oxidation at the 6-position, enhancing the molecule's stability in biological systems. psychoactif.org
Binding Affinity Potential Increase Can form favorable polar and multipolar interactions with protein targets; acts as a bioisostere for hydrogen, potentially improving target engagement. selvita.comnih.gov
Biophysical Analysis Enables ¹⁹F NMR The fluorine atom acts as a sensitive reporter for NMR-based studies of ligand binding, conformation, and dynamics. ossila.com

Conclusion and Outlook for 3alpha Hydroxy 6 Fluoroindoline Research

Summary of Key Research Findings and Methodological Advancements

Research into functionalized indoline (B122111) derivatives has yielded a wealth of knowledge that would be directly applicable to the study of 3alpha-Hydroxy-6-fluoroindoline. Methodological advancements in the synthesis of substituted indoles and indolines provide a strong foundation for the potential creation of this specific molecule.

Key advancements relevant to the synthesis of a molecule like this compound include:

Asymmetric Synthesis: The "3alpha-Hydroxy" designation implies a specific stereochemistry. Significant progress has been made in the asymmetric synthesis of related structures, such as the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reduction or hydroxylation reactions. For instance, the reduction of a corresponding 3-oxo-6-fluoroindoline precursor would require a stereoselective reducing agent to achieve the desired alpha-hydroxy configuration.

Fluorination Strategies: The introduction of a fluorine atom at the 6-position of the indoline ring can be achieved through various modern fluorination techniques. These methods often involve electrophilic or nucleophilic fluorinating agents and have become more efficient and regioselective in recent years. The choice of fluorination strategy would likely depend on the timing of its introduction in the synthetic sequence.

Functionalization of the Indoline Core: The direct functionalization of the indoline core has become a major focus of research. nih.gov This includes C-H activation, which allows for the introduction of substituents without the need for pre-functionalized starting materials, potentially streamlining the synthesis of complex indolines.

While direct findings on this compound are scarce, the table below summarizes the types of research findings that would be critical in its investigation, based on analogous compounds.

Research AreaPotential Key Findings for this compound
Synthesis Development of a multi-step synthesis from commercially available starting materials, likely involving a key stereoselective reduction step.
Spectroscopic Characterization Full characterization by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm the structure and stereochemistry.
Biological Activity Screening Initial screening against a panel of biological targets to identify potential therapeutic applications. The indoline scaffold is known to interact with a variety of receptors and enzymes. nih.govmdpi.com

Unaddressed Challenges in Synthesis and Characterization

The synthesis and characterization of this compound would present several challenges that researchers would need to overcome.

Stereocontrol: Achieving the desired "3alpha" stereochemistry of the hydroxyl group is a significant hurdle. This requires careful selection of reagents and reaction conditions to favor the formation of one stereoisomer over the other. The development of a robust and scalable stereoselective synthesis would be a primary objective.

Regioselectivity of Fluorination: Introducing the fluorine atom specifically at the 6-position without affecting other parts of the molecule can be challenging. Depending on the synthetic route, other positions on the aromatic ring could also be reactive, leading to a mixture of isomers that would require separation.

Characterization of Stereochemistry: Unequivocally determining the "alpha" configuration of the hydroxyl group requires advanced characterization techniques. While NMR spectroscopy can provide clues, single-crystal X-ray diffraction is often necessary for definitive proof of stereochemistry. Obtaining suitable crystals for this analysis can be a challenge in itself.

The following table outlines some of the potential synthetic challenges and the methodologies that could be employed to address them.

ChallengePotential Methodological Approach
Stereoselective reduction of a 3-oxo precursorUse of chiral reducing agents (e.g., borane (B79455) complexes with chiral ligands) or enzymatic reduction.
Regioselective fluorinationDirected ortho-metalation followed by reaction with an electrophilic fluorine source, or the use of a starting material already containing the fluorine atom.
Purification of the final compoundChiral chromatography may be necessary to separate stereoisomers if the synthesis is not perfectly stereoselective.

Future Perspectives in Indoline Chemistry and Scaffold Innovation

The field of indoline chemistry is vibrant and continues to evolve, with a focus on developing novel scaffolds for various applications, particularly in drug discovery. mdpi.com The potential synthesis and study of this compound would fit well within these future perspectives.

Scaffold Diversification: The this compound scaffold, once synthesized, could serve as a valuable building block for the creation of a library of more complex molecules. The hydroxyl group could be further functionalized, and the nitrogen atom of the indoline ring could be substituted to explore a wider chemical space.

Exploration of New Biological Targets: While existing indoline-based drugs target a range of receptors and enzymes, there is always a push to identify novel biological activities. wikipedia.org The unique combination of the hydroxyl and fluoro substituents in this compound might lead to interactions with new biological targets, opening up new avenues for therapeutic development.

Integration of Green Chemistry Principles: Future synthetic routes for complex molecules like this compound will increasingly focus on sustainability. nih.gov This includes the use of environmentally benign solvents, catalytic methods to reduce waste, and atom-economical reactions. nih.gov

The ongoing innovation in synthetic methodologies and the continuous search for new bioactive compounds ensure that the study of novel indoline derivatives will remain a fruitful area of research. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 3alpha-Hydroxy-6-fluoroindoline, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via hydrogenation of a substituted indole precursor. For example, the carbonyl group of 5-fluoroindole-3-carboxaldehyde is converted to an oxime intermediate (compound 5), followed by hydrogenation using Pd/C (10%) and HCl to yield the indoline scaffold . Key variables include catalyst loading (e.g., Pd/C 10% vs. 5%), solvent choice (e.g., EtOH vs. THF), and reaction time, which directly impact stereoselectivity and yield. Mannich reactions with secondary amines and formaldehyde are also viable for introducing aminoalkyl substituents .
  • Data Table:
StepReagents/ConditionsIntermediateYield (%)
15-fluoroindole-3-carboxaldehyde → oximeCompound 575–85
2Pd/C 10%, H₂, HClCompound 660–70

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer: Combine NMR (¹H, ¹³C, 19F), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example:
  • ¹H NMR: Confirm the absence of aromatic protons in the indoline ring (δ 6.5–7.5 ppm for indole vs. δ 3.0–4.5 ppm for indoline).
  • 19F NMR: Verify the presence of the fluorine substituent at C6 (δ −110 to −120 ppm) .
  • HRMS: Match the molecular ion peak to the theoretical mass (C₉H₁₀FNO; exact mass calculated via software).

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer: Use impermeable nitrile gloves, sealed goggles, and fume hoods to prevent exposure. Due to potential toxicity, conduct reactions under inert atmospheres (N₂/Ar) and avoid direct contact with intermediates like NaN₃ (azide hazards) . Store the compound in dark, airtight containers at −20°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer: Discrepancies (e.g., unexpected NOE effects or MS fragments) may arise from stereochemical impurities or tautomerism. Strategies include:
  • Dynamic NMR: Monitor temperature-dependent shifts to identify tautomeric equilibria.
  • X-ray crystallography: Resolve ambiguous stereochemistry .
  • Computational modeling: Compare theoretical and experimental NMR chemical shifts (DFT/B3LYP/6-31G* basis set) .

Q. What experimental designs optimize the enantiomeric purity of this compound?

  • Methodological Answer: Use chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation or employ enzymatic resolution (lipases or esterases). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column, hexane:IPA 90:10) . For asymmetric Mannich reactions, screen chiral auxiliaries like Evans’ oxazolidinones.

Q. How do electronic effects of the 6-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing fluorine atom activates the indoline ring toward electrophilic substitution but deactivates it in Pd-mediated couplings (e.g., Suzuki-Miyaura). Mitigate this by:
  • Directed ortho-metalation: Use TMPLi to functionalize C4/C7 positions .
  • Microwave-assisted catalysis: Enhance reaction rates with Pd(OAc)₂/XPhos at 120°C .

Methodological Guidelines for Data Presentation

  • Tables/Figures: Follow IUPAC standards for reporting yields, spectroscopic data, and computational results. Avoid duplicating data in text and tables .
  • Contradiction Analysis: Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions and address gaps .

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